![molecular formula C14H19NO3 B3028429 rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate CAS No. 2055840-97-4](/img/structure/B3028429.png)
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate
Description
Synthesis Analysis
The synthesis of oxolane derivatives can involve chemoselective reduction and acylation reactions. For instance, the chemoselective reduction of one isomer of the 1-menthylester of 1,3-oxathiolan-5-one-2-carboxylic acid leads to a mixture of lactol diastereomers, from which specific compounds can be isolated . This suggests that similar methods could be applied to synthesize the compound , with careful control over the stereochemistry to achieve the desired (3S,4S) configuration.
Molecular Structure Analysis
The molecular structure of oxolane derivatives is characterized by the presence of a five-membered ring containing an oxygen atom. The stereochemistry of such compounds is crucial, as it can significantly influence their reactivity and physical properties. For example, the crystallographic studies of related rhenium complexes with oxo ligands demonstrate the importance of precise structural characterization in understanding the behavior of these compounds .
Chemical Reactions Analysis
Oxolane derivatives can participate in various chemical reactions, including those involving oxo ligands. The reactivity of the oxo group in complexes can be modified through methylation or by forming adducts with different groups, such as boron trifluoride or phosphate esters . These reactions can alter the electronic and steric properties of the oxolane ring, potentially affecting the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxolane derivatives are influenced by their molecular structure and the substituents attached to the oxolane ring. For example, the IR spectra of rhenium complexes with oxo ligands show characteristic vibrations near 960 cm^(-1), and their UV-vis spectra can vary depending on the nature of the substituents . Similarly, the NMR spectra can provide information about the diastereoisomers and their interconversion, which is relevant for understanding the dynamic behavior of these compounds in solution .
properties
IUPAC Name |
methyl (3S,4S)-4-[[(1R)-1-phenylethyl]amino]oxolane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-6-4-3-5-7-11)15-13-9-18-8-12(13)14(16)17-2/h3-7,10,12-13,15H,8-9H2,1-2H3/t10-,12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWULYQHYAJIJY-RAIGVLPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2COC[C@H]2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119261 | |
Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate | |
CAS RN |
2055840-97-4 | |
Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055840-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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